(S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one) is a complex organic compound notable for its unique structural features, including a piperidine ring, an amino group, and a cyclopropylmethyl substituent. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities and applications in drug development. Its molecular formula is , with a molecular weight of 267.41 g/mol, and it is classified as a specialty chemical with potential therapeutic applications .
The synthesis of (S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one) typically involves multiple steps, which can include:
Common reagents used in the synthesis include various amines and alcohols, while reaction conditions may vary depending on the desired product .
The molecular structure of (S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one) can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 267.41 g/mol |
IUPAC Name | (2S)-2-amino-1-[4-[(cyclopropylmethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one |
InChI | InChI=1S/C15H29N3O/c1-11(2)14(16)15(19)18-7-5-13(6-8-18)10-17-9-12-3-4-12/h11-14,17H,3-10,16H2,1-2H3/t14-/m0/s1 |
InChI Key | GDSQWSYQWQMJMA-AWEZNQCLSA-N |
Isomeric SMILES | CC(C)C@@HN |
The compound's stereochemistry is significant for its biological activity, as different stereoisomers may exhibit different pharmacological properties .
(S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one) undergoes various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study .
The mechanism of action of (S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one) involves its interaction with specific biological targets such as enzymes or receptors. It may function as an inhibitor or modulator within biochemical pathways, particularly affecting neurotransmitter systems. The exact mechanism varies based on the target and context in which the compound is applied .
The physical and chemical properties of (S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one) include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
Flash Point | Not specified |
These properties are essential for understanding the compound's behavior in various environments and its suitability for specific applications .
(S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one) has several scientific uses:
Ongoing studies aim to elucidate its precise mechanisms of action and therapeutic potential, particularly in neuropharmacology .
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8
CAS No.: 82765-77-3